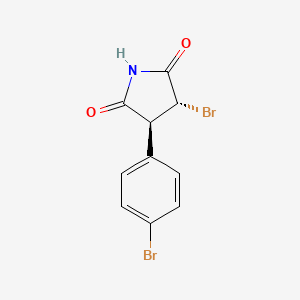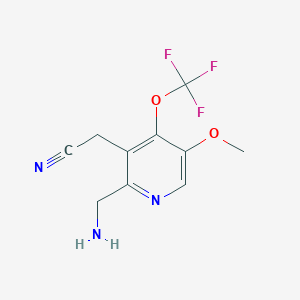
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and amines.
Introduction of Functional Groups: The methoxy and trifluoromethoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Aminomethylation: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Acetonitrile Group Addition: The acetonitrile group is typically added through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-3-acetonitrile
- 2-(Aminomethyl)-5-chloro-4-(trifluoromethoxy)pyridine-3-acetonitrile
Uniqueness
2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research fields.
Propriétés
Formule moléculaire |
C10H10F3N3O2 |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C10H10F3N3O2/c1-17-8-5-16-7(4-15)6(2-3-14)9(8)18-10(11,12)13/h5H,2,4,15H2,1H3 |
Clé InChI |
NTBSHLKLFYYOFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C(=C1OC(F)(F)F)CC#N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
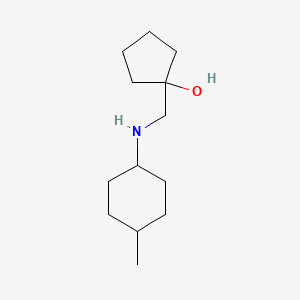
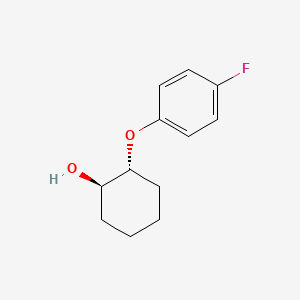

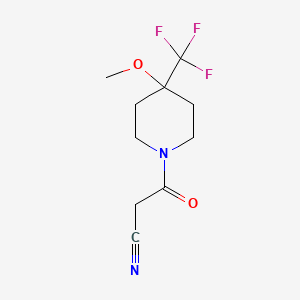

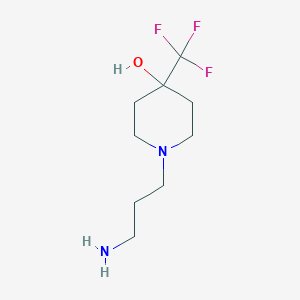
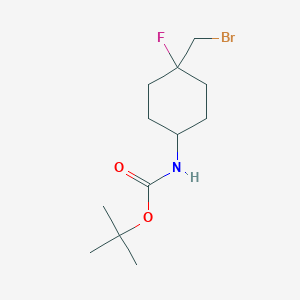
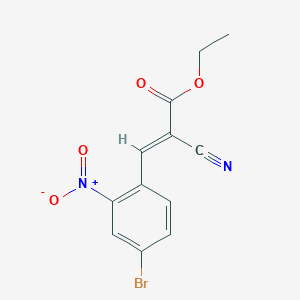
![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
